molecular formula C10H9NO3S B13270770 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid

2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid

Cat. No.: B13270770
M. Wt: 223.25 g/mol
InChI Key: FYDZRNASLJYECW-UHFFFAOYSA-N
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Description

2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)acetic acid
  • 2-(4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl)acetic acid
  • 2-(4-(Furan-2-yl)-5-methyl-1,3,4-oxadiazol-2-yl)acetic acid

Uniqueness

2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid is unique due to its specific combination of a furan ring and a thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetic acid

InChI

InChI=1S/C10H9NO3S/c1-6-10(7-3-2-4-14-7)11-8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

FYDZRNASLJYECW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CC(=O)O)C2=CC=CO2

Origin of Product

United States

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